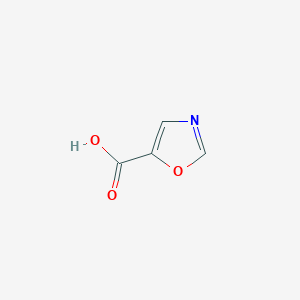

Oxazole-5-carboxylic acid

Overview

Description

Oxazole-5-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and chemical properties

Mechanism of Action

Target of Action

Oxazole-5-carboxylic acid is a heterocyclic compound Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities suggest that this compound may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by oxazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .

Biochemical Analysis

Cellular Effects

Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Oxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Oxazole derivatives have been studied for their effects at various dosages in animal models .

Metabolic Pathways

Oxazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors . The specific metabolic pathways and interactions of Oxazole-5-carboxylic acid are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazole-5-carboxylic acid can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, involving aldehydes and tosylmethyl isocyanide (TosMIC), is also employed .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is not only efficient but also environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Oxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in electrophilic aromatic substitution reactions, particularly at the C5 position . It can also undergo nucleophilic aromatic substitution when leaving groups are present at the C2 position .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution often requires electron-donating groups and polar solvents.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Isoxazole

- Oxadiazole

- Benzoxazole

- Oxazoline

- Oxazolidinone

Biological Activity

Oxazole-5-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and various therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing nitrogen and oxygen atoms. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activities. The carboxylic acid group at position 5 enhances its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid signaling. This inhibition can lead to increased levels of endogenous cannabinoids, providing potential therapeutic effects for pain relief and inflammation .

- Antimicrobial Activity : Oxazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

SAR studies have elucidated the relationship between the chemical structure of oxazole derivatives and their biological activities. Variations in substitution patterns on the oxazole ring can dramatically influence potency and specificity against different biological targets. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the oxazole ring enhances antibacterial activity, while certain electron-donating groups may improve anti-inflammatory properties .

- Pharmacophore Identification : Research has identified critical pharmacophores within oxazole derivatives that are essential for their therapeutic efficacy. These include specific functional groups that interact favorably with target receptors or enzymes .

Biological Activities

This compound and its derivatives have been investigated for various biological activities:

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of oxazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. For example:

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 15 | 20 | S. aureus |

| 16 | 18 | E. coli |

These results demonstrate the potential of oxazole derivatives as candidates for developing new antimicrobial agents .

Anticancer Activity

Oxazole derivatives have also shown promise in anticancer research. Certain compounds exhibit selective cytotoxicity against cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest. For instance, hybrid compounds incorporating oxazole scaffolds have demonstrated significant activity against various cancer types .

Antidiabetic and Anti-inflammatory Properties

Research indicates that oxazole derivatives possess antidiabetic effects, likely through modulation of glucose metabolism and insulin sensitivity. Additionally, their anti-inflammatory properties make them suitable candidates for treating conditions like arthritis and other inflammatory disorders .

Case Studies

- Antitubercular Activity : A study evaluated a series of oxazole-containing compounds for their efficacy against Mycobacterium tuberculosis. One compound demonstrated an MIC value of 12.5 µM, indicating strong potential as an antitubercular agent .

- In Vivo Studies : In animal models, oxazole derivatives have shown significant reductions in inflammatory markers, suggesting their utility in treating chronic inflammatory diseases .

Properties

IUPAC Name |

1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGMEWVZBGQOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585864 | |

| Record name | 1,3-Oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118994-90-4 | |

| Record name | 1,3-Oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to oxazole-5-carboxylic acid derivatives?

A1: Several methods exist for synthesizing this compound derivatives. One approach involves reacting ethyl acetoacetate with various reagents to form the oxazole ring, followed by transformations to yield the desired carboxylic acid derivative []. Another method utilizes the reaction of N-benzoyl-2-alkylserines with activating agents, leading to the formation of 2-phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolones as intermediates. These intermediates can then undergo rearrangement in the presence of amines to produce 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acids [].

Q2: Can oxazole-5-carboxylic acids be used in cross-coupling reactions?

A2: Yes, research has shown that both thiazole- and oxazole-5-carboxylic acids can participate in decarboxylative cross-coupling reactions with aryl halides []. This reaction utilizes a catalytic system comprising palladium and a stoichiometric amount of silver carbonate, allowing for the efficient synthesis of diverse (hetero)arylated azoles [].

Q3: Are there any specific applications of 4-methyl-oxazole-5-carboxylic acid derivatives?

A3: Research indicates that 4-methyl-oxazole-5-carboxylic acid esters can be transformed into their corresponding amides, which are valuable intermediates in the synthesis of pyridoxine (vitamin B6) []. This transformation is achieved by reacting the ester with an excess of anhydrous ammonia [].

Q4: What resources are available for researchers interested in further exploring this compound and related compounds?

A4: The exploration of this compound and its derivatives has been documented in various scientific publications. Resources such as Semantic Scholar provide access to research articles detailing synthetic methodologies, reactions, and potential applications of these compounds. For instance, publications like "Syntheses of Oxazolecarboxylic Acid Derivatives. II: Syntheses of Oxazole-5-carboxylic Acids" offer valuable insights into this field []. Researchers can leverage these resources to further their understanding and contribute to the growing body of knowledge surrounding this compound chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.